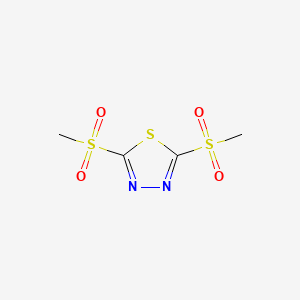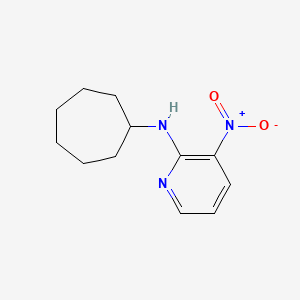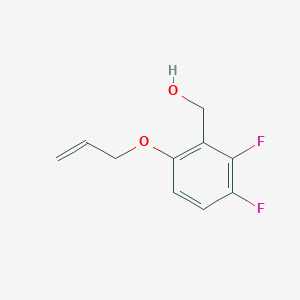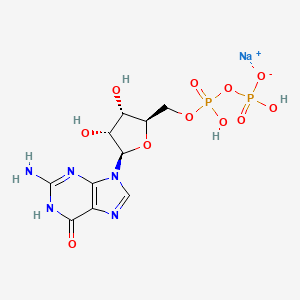
Guanosine 5'-diphosphate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine 5’-diphosphate sodium salt is a nucleotide derivative of guanine. It plays a crucial role in various cellular processes, including cell signaling and energy transfer. This compound is involved in the regulation of G-protein coupled receptors and guanine nucleotide exchange factors, making it essential for numerous biochemical pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Guanosine 5’-diphosphate sodium salt can be synthesized through enzymatic phosphorylation of guanosine 5’-monophosphate. The reaction involves the use of specific kinases that facilitate the addition of phosphate groups to the guanosine molecule .
Industrial Production Methods: Industrial production of guanosine 5’-diphosphate sodium salt typically involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are optimized to produce high yields of the compound, which is then purified through ion exchange chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Guanosine 5’-diphosphate sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically involving reducing agents.
Substitution: Replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield guanosine 5’-triphosphate, while reduction could produce guanosine 5’-monophosphate .
Wissenschaftliche Forschungsanwendungen
Guanosine 5’-diphosphate sodium salt is widely used in scientific research due to its involvement in critical cellular processes. Some of its applications include:
Chemistry: Used as a substrate in enzymatic reactions to study the kinetics and characteristics of GTPases.
Biology: Plays a role in cell signaling pathways mediated by G-protein coupled receptors and guanine nucleotide exchange factors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and anemia of inflammation.
Industry: Utilized in the production of recombinant proteins and as a component in various biochemical assays
Wirkmechanismus
Guanosine 5’-diphosphate sodium salt exerts its effects by interacting with specific molecular targets, including GTPases and G-protein coupled receptors. The compound binds to these proteins, facilitating the exchange of guanosine diphosphate for guanosine triphosphate, which activates downstream signaling pathways. This mechanism is crucial for various cellular functions, such as cell division, growth, and differentiation .
Vergleich Mit ähnlichen Verbindungen
- Guanosine 5’-triphosphate sodium salt
- Guanosine 5’-monophosphate disodium salt
- Adenosine 5’-diphosphate sodium salt
- Inosine 5’-diphosphate sodium salt
Comparison: Guanosine 5’-diphosphate sodium salt is unique due to its specific role in G-protein coupled receptor signaling and guanine nucleotide exchange. While similar compounds like guanosine 5’-triphosphate sodium salt and adenosine 5’-diphosphate sodium salt also participate in cellular processes, guanosine 5’-diphosphate sodium salt is particularly important for its regulatory functions in GTPase activity and cell signaling .
Eigenschaften
CAS-Nummer |
43139-22-6 |
|---|---|
Molekularformel |
C10H14N5NaO11P2 |
Molekulargewicht |
465.18 g/mol |
IUPAC-Name |
sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O11P2.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |
InChI-Schlüssel |
AGZYQLYGEWDYOF-GWTDSMLYSA-M |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+] |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol](/img/structure/B11926917.png)
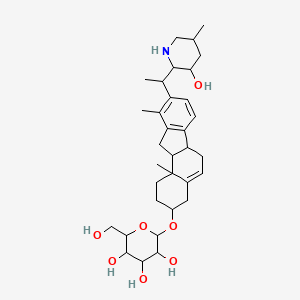
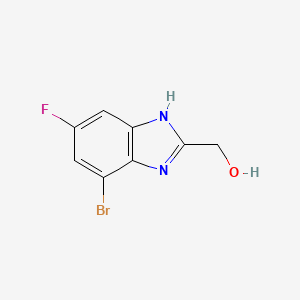

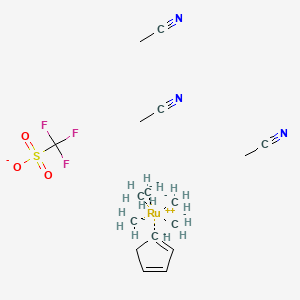


![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11926956.png)
![4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B11926962.png)
